Cas no 69496-67-9 (2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol)
![2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol structure](https://ja.kuujia.com/scimg/cas/69496-67-9x500.png)
2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol 化学的及び物理的性質
名前と識別子
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- 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol
- 2-(Ethyl(3-methylbenzyl)amino)ethanol
- 2-[ethyl-(3-methylbenzyl)amino]ethanol
- AM101154
- Ethanol, 2-[ethyl[(3-methylphenyl)methyl]amino]-
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- インチ: 1S/C12H19NO/c1-3-13(7-8-14)10-12-6-4-5-11(2)9-12/h4-6,9,14H,3,7-8,10H2,1-2H3
- InChIKey: ZVMXGBZYALMBKX-UHFFFAOYSA-N
- SMILES: OCCN(CC)CC1C=CC=C(C)C=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 149
- トポロジー分子極性表面積: 23.5
2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 085839-500mg |
2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol |
69496-67-9 | 500mg |
£259.00 | 2022-03-01 | ||
Crysdot LLC | CD12042120-1g |
2-(Ethyl(3-methylbenzyl)amino)ethanol |
69496-67-9 | 97% | 1g |
$514 | 2024-07-24 |
2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
2-[Ethyl-(3-methyl-benzyl)-amino]-ethanolに関する追加情報
Professional Introduction to 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol (CAS No. 69496-67-9)
2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol, a compound with the chemical identifier CAS No. 69496-67-9, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in drug development and biochemical research. The unique arrangement of functional groups within its molecular structure makes it a versatile candidate for further investigation, particularly in the synthesis of novel therapeutic agents.
The molecular structure of 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol consists of an ethanol backbone substituted with an ethyl group and a 3-methyl-benzyl amino moiety. This configuration imparts specific chemical properties that are highly relevant to its pharmacological profile. The presence of the amino group and the aromatic ring system suggests potential interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways through precise targeting. The compound 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol has been studied for its potential role in inhibiting certain enzymes and receptors that are implicated in various diseases. Its structural features allow for selective binding to specific biological targets, which is crucial for developing effective drugs with minimal side effects.
One of the most compelling aspects of this compound is its ability to serve as a building block for more complex molecules. In drug discovery, such versatile intermediates are invaluable for synthesizing novel compounds with enhanced pharmacological properties. Researchers have leveraged the structural motifs of 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol to develop derivatives that exhibit improved efficacy and selectivity in preclinical studies.
The synthesis of 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the ethyl group and the 3-methyl-benzyl amino moiety necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to obtain larger quantities of this compound for research purposes.
Recent studies have highlighted the potential applications of 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol in the treatment of neurological disorders. Its ability to interact with neurotransmitter receptors has been explored in models of depression, anxiety, and neurodegenerative diseases. The compound's structural similarity to known bioactive molecules suggests that it may be able to modulate neurotransmitter release or receptor activity, thereby alleviating symptoms associated with these conditions.
In addition to its therapeutic potential, 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol has been investigated for its role in biochemical pathways related to inflammation and immune response. Its interactions with inflammatory mediators and immune cells have been studied in vitro, revealing promising anti-inflammatory properties. These findings suggest that derivatives of this compound could be developed into novel anti-inflammatory agents with fewer systemic side effects compared to existing treatments.
The pharmacokinetic profile of 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol is another area of interest. Understanding how the body processes this compound is essential for optimizing its therapeutic use. Preliminary studies have indicated that it exhibits moderate solubility in both water and lipids, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Further research is needed to fully characterize its pharmacokinetic behavior and identify potential dosing strategies.
From a computational chemistry perspective, the molecular dynamics simulations of 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol have provided valuable insights into its interactions with biological targets. These simulations help researchers predict how the compound will behave within a cellular environment, guiding the design of more effective derivatives. By integrating experimental data with computational models, scientists can accelerate the drug discovery process and identify promising candidates for further development.
The future prospects for 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol are promising, given its diverse range of potential applications. Ongoing research aims to explore new synthetic routes that improve yield and reduce costs, making it more accessible for industrial-scale production. Additionally, collaborative efforts between academia and industry are expected to yield innovative derivatives with enhanced therapeutic properties.
In conclusion, 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol (CAS No. 69496-67-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents, particularly those targeting neurological disorders and inflammatory conditions. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of medicinal chemistry.
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